molecular formula C18H26N2O B6135216 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone

4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone

カタログ番号 B6135216
分子量: 286.4 g/mol
InChIキー: RADWWGUWHJUXHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone, also known as JNJ-40411813, is a novel small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is a highly selective and potent inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of cyclic nucleotide signaling pathways. In

作用機序

4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone is a highly selective and potent inhibitor of the PDE10A enzyme, which is primarily expressed in the striatum of the brain. By inhibiting PDE10A, 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone increases the levels of cyclic nucleotides, including cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of various signaling pathways. This leads to an increase in the activity of the dopaminergic and glutamatergic systems, which are known to play a crucial role in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects in animal models of neurological and psychiatric disorders. It has been shown to increase the levels of cAMP and cGMP in the striatum, leading to an increase in the activity of the dopaminergic and glutamatergic systems. This results in improved cognitive function and reduced motor deficits in animal models of schizophrenia, Huntington's disease, and Parkinson's disease. Moreover, 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone has also been shown to reduce drug-seeking behavior in animal models of addiction and to reduce food intake in animal models of obesity.

実験室実験の利点と制限

4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone has several advantages for lab experiments, including its high selectivity and potency for the PDE10A enzyme, which makes it a valuable tool for studying the role of cyclic nucleotide signaling pathways in various neurological and psychiatric disorders. However, there are also some limitations to the use of 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone in lab experiments, including its high cost and limited availability.

将来の方向性

There are several future directions for the study of 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone, including further research into its potential therapeutic applications in neurological and psychiatric disorders, as well as its potential use in the treatment of addiction and obesity. Moreover, there is a need for further research into the mechanisms underlying the biochemical and physiological effects of 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone, including its effects on the dopaminergic and glutamatergic systems. Finally, there is also a need for the development of more cost-effective and readily available methods for the synthesis of 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone.

合成法

4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including sodium hydride, palladium on carbon, and trifluoroacetic acid. The final product is obtained through purification by column chromatography and recrystallization.

科学的研究の応用

4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases. Moreover, 4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone has also been studied for its potential use in the treatment of addiction and obesity.

特性

IUPAC Name

4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-18(2,3)12-20-11-16(10-17(20)21)19-15-8-13-6-4-5-7-14(13)9-15/h4-7,15-16,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADWWGUWHJUXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(CC1=O)NC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-inden-2-ylamino)-1-(2,2-dimethylpropyl)-2-pyrrolidinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。